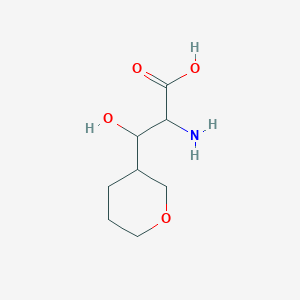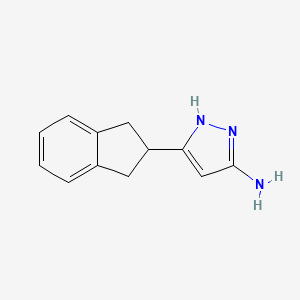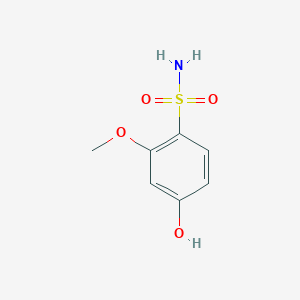
4-Hydroxy-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . The compound’s structure consists of a benzene ring substituted with a hydroxy group at the 4-position, a methoxy group at the 2-position, and a sulfonamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methoxybenzenesulfonamide typically involves the sulfonation of 4-hydroxy-2-methoxybenzene. One common method includes the reaction of 4-hydroxy-2-methoxybenzene with chlorosulfonic acid under controlled temperature conditions . The reaction is carried out in an enamel reaction kettle with nitrogen protection to prevent oxidation. The temperature is maintained at 20-25°C using a water bath, and the reaction is allowed to proceed for 20-25 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and automation can optimize reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis . This inhibition disrupts the production of folic acid, leading to the death of bacterial cells. Additionally, the compound may interact with other enzymes and proteins, contributing to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzenesulfonamide: Lacks the hydroxy group at the 4-position.
4-Hydroxybenzenesulfonamide: Lacks the methoxy group at the 2-position.
2-Hydroxy-4-methoxybenzenesulfonamide: Similar structure but with different substitution pattern.
Uniqueness
4-Hydroxy-2-methoxybenzenesulfonamide is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C7H9NO4S |
|---|---|
Molekulargewicht |
203.22 g/mol |
IUPAC-Name |
4-hydroxy-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H9NO4S/c1-12-6-4-5(9)2-3-7(6)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
InChI-Schlüssel |
PXRQXONKNHBVQP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)O)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


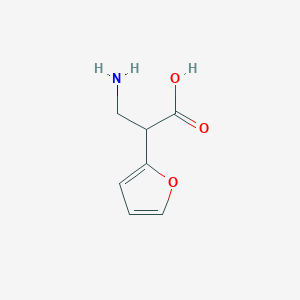



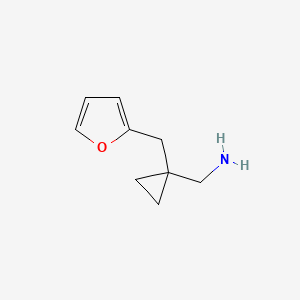

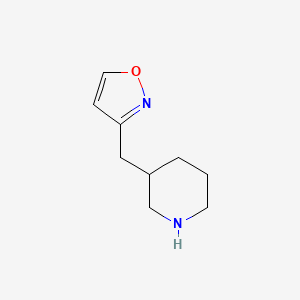
![[1,1'-Bi(cyclopentane)]-1-carboxylic acid](/img/structure/B13595180.png)


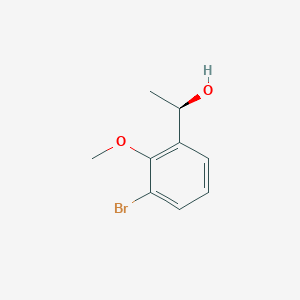
amino}acetamide](/img/structure/B13595210.png)
